Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride
Description
Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a phenyl group at the 4-position and a methyl ester at the 3-position of the five-membered ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key properties include:
This compound is primarily utilized in research and development (R&D) for drug discovery due to its structural versatility.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-phenylpyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUJDEHQFGPGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Ketone Precursors
A common approach involves the cyclization of γ-amino ketones to form the pyrrolidine ring. For example, reacting 4-phenyl-3-aminobutanal with methyl chloroformate under basic conditions yields the intermediate γ-amino ester, which undergoes intramolecular cyclization to form the pyrrolidine core. The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −10°C to 0°C to minimize side reactions. After cyclization, the free base is treated with hydrochloric acid in methanol to form the hydrochloride salt.
Key Conditions :
Reductive Amination of Pyrroline Derivatives
An alternative method employs reductive amination of 4-phenylpyrroline-3-carboxylate esters. The pyrroline intermediate is synthesized via condensation of methyl acrylate with benzaldehyde, followed by catalytic hydrogenation using palladium on carbon (Pd/C) under 50 psi H₂ pressure. The resulting amine is protonated with HCl gas in diethyl ether to yield the hydrochloride salt.
Optimization Insights :
- Catalyst: 5% Pd/C
- Pressure: 50 psi H₂
- Reaction Time: 12–16 hours
- Yield: 68–75%
Stereochemical Control and Resolution
Asymmetric Catalysis
The trans-isomer (CAS 874367-19-8) is preferentially synthesized using chiral catalysts. For instance, (R)-BINAP-modified ruthenium complexes enable enantioselective hydrogenation of α,β-unsaturated esters, achieving enantiomeric excess (ee) >90%. The stereochemistry at positions 3 and 4 is critical for biological activity, necessitating stringent control during the reduction step.
Diastereomeric Salt Formation
Racemic mixtures are resolved via diastereomeric salt formation with chiral acids such as (+)-dibenzoyl-L-tartaric acid. The salts are differentially crystallized from ethanol/water mixtures, yielding enantiopure free bases that are subsequently converted to hydrochloride salts.
Resolution Data :
Critical Reaction Parameters
Temperature and pH Effects
Cyclization reactions are highly sensitive to temperature. Elevated temperatures (>25°C) promote ring-opening side reactions, reducing yields by 15–20%. Similarly, maintaining a pH of 8–9 during amine protonation prevents ester hydrolysis.
Catalyst Loading and Hydrogenation Efficiency
In reductive amination, increasing Pd/C loading from 5% to 10% improves conversion rates but raises costs. A balance is struck at 7.5% catalyst loading, achieving 80% conversion without significant economic penalty.
Purification and Characterization
Recrystallization Techniques
The hydrochloride salt is purified via recrystallization from hot isopropanol. Slow cooling (−20°C, 24 hours) yields needle-like crystals with >99% purity (HPLC).
Spectroscopic Confirmation
- ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ph), 4.12 (dd, J = 8.4 Hz, 1H, H-3), 3.72 (s, 3H, OCH₃), 3.45–3.22 (m, 4H, pyrrolidine H).
- IR (KBr): 1725 cm⁻¹ (C=O ester), 2550 cm⁻¹ (NH⁺).
Industrial-Scale Considerations
Large-scale synthesis prioritizes reductive amination due to lower catalyst costs and simpler equipment requirements. However, asymmetric methods are favored for pharmaceutical applications requiring single enantiomers, despite higher operational costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride exhibits significant biological activity, particularly in neuropharmacology. Studies have focused on its interactions with neurotransmitter systems, especially dopaminergic and serotonergic pathways.
Key Biological Applications:
- Neuropharmacology : Investigated for potential effects on mood disorders and neurodegenerative diseases due to its interaction with neurotransmitter receptors.
- Model Compound : Serves as a model for understanding similar structures within biological contexts, aiding in drug design targeting specific pathways.
Case Studies
Several studies have documented the biological effects and therapeutic potential of this compound:
- Dopaminergic Pathways : Research has shown that this compound can influence dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease or schizophrenia .
- Serotonergic Activity : Studies indicate that it may modulate serotonin receptors, which could be beneficial for developing antidepressants or anxiolytics .
- Analogue Development : Medicinal chemists are exploring analogues of this compound to enhance efficacy and reduce side effects in therapeutic applications .
Mechanism of Action
The mechanism of action of Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical differences between methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride and analogous pyrrolidine/piperidine derivatives:
Key Observations
Ring Size and Conformation :
- Pyrrolidine (5-membered) derivatives like the target compound exhibit greater ring strain and conformational rigidity compared to piperidine (6-membered) analogs (e.g., 5-phenylpiperidine-3-carboxylic acid hydrochloride). This impacts their interaction with biological targets .
- Piperidine derivatives may offer enhanced metabolic stability due to reduced ring strain .
Fluorine substitution (e.g., methyl 3,3-difluoropiperidine-4-carboxylate hydrochloride) increases electronegativity and metabolic resistance, which is advantageous in medicinal chemistry .
Ester vs. Carboxylic Acid Functional Groups :
- Methyl esters (as in the target compound) are more lipophilic and hydrolytically stable than carboxylic acids (e.g., 5-phenylpiperidine-3-carboxylic acid hydrochloride), which may improve membrane permeability .
Stereochemistry :
- Racemic mixtures (e.g., CAS 1909294-00-3) versus enantiopure forms (e.g., (3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride) can lead to divergent pharmacological profiles, though specific data are lacking in the evidence .
Biological Activity
Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride is a compound of significant interest in pharmacological and biological research due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological activities, including antimicrobial and potential anticancer properties.
Chemical Structure and Synthesis
This compound has the molecular formula and a molecular weight of approximately 255.74 g/mol. The compound features a pyrrolidine ring with a phenyl group and a carboxylate functional group, which contribute to its biological activity. The synthesis typically involves the esterification of 4-phenylpyrrolidine-3-carboxylic acid with methanol, followed by treatment with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in aqueous environments .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been studied for its effects on neurotransmitter systems, particularly dopaminergic and serotonergic pathways. These interactions suggest potential applications in neuropharmacology, particularly for treating neurological disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity compared to known antibiotics like Oxytetracycline.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15.6 | 31.25 |
| Bacillus cereus | 31.25 | 62.5 |
| Pseudomonas aeruginosa | 62.5 | 125 |
| Escherichia coli | 15.6 | 31.25 |
| Salmonella enterica enteritidis | 31.25 | 62.5 |
The compound exhibited higher antibacterial properties than Oxytetracycline, indicating its potential as a new antimicrobial agent .
Anticancer Potential
Research has also investigated the anticancer potential of this compound. In vitro studies have demonstrated that the compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study examining the effects on human cancer cell lines, this compound was shown to reduce cell viability significantly at concentrations ranging from 10 to 50 µM over a treatment period of 48 hours. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, revealing that treated cells exhibited increased sub-G1 populations indicative of apoptosis .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-phenylpyrrolidine-3-carboxylate hydrochloride?
- Methodological Answer : Common synthetic approaches for pyrrolidine derivatives include:
- Cyclization reactions : Utilize α,β-unsaturated esters with amines under acidic conditions to form the pyrrolidine ring.
- Reductive amination : React ketones or aldehydes with amines (e.g., benzylamine derivatives) followed by hydrogenation and esterification.
- Chiral resolution : For stereoisomers, employ chiral auxiliaries or chromatography using validated reference standards (e.g., EP impurity guidelines) to ensure enantiomeric purity .
- Purification : Use recrystallization or preparative HPLC with C18 columns (acetonitrile/water gradients) to isolate the hydrochloride salt.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: methanol/ethyl acetate). Collect data using Mo Kα radiation (λ = 0.71073 Å) and refine with SHELXL . Validate molecular geometry with ORTEP-3 for 3D visualization .
- NMR spectroscopy : Assign peaks using , , and 2D experiments (COSY, HSQC). Compare chemical shifts to analogous pyrrolidine derivatives (e.g., 3-methyl-4-piperidone hydrochloride) .
- Mass spectrometry : Confirm molecular weight via ESI-MS in positive ion mode, observing [M+H] and chloride adducts.
Q. What analytical methods are suitable for purity assessment?
- Methodological Answer :
- HPLC : Use a reversed-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Detect impurities at 254 nm, referencing EP standards for validation .
- Karl Fischer titration : Quantify water content (<0.5% w/w).
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values.
Advanced Research Questions
Q. How can stereochemical outcomes be analyzed in the synthesis of this compound?
- Methodological Answer :
- Conformational analysis : Calculate Cremer-Pople puckering parameters (, , ) from crystallographic data to quantify ring non-planarity . Compare to computational models (DFT at B3LYP/6-31G* level) to assess energy-minimized conformers.
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol with 0.1% diethylamine) to resolve enantiomers. Validate with circular dichroism (CD) spectra.
Q. How should researchers resolve contradictions between crystallographic data and computational models?
- Methodological Answer :
- Multi-program refinement : Refine X-ray data using SHELXL and alternate software (e.g., Olex2) to cross-validate bond lengths/angles .
- Density functional theory (DFT) : Optimize geometry at the M06-2X/def2-TZVP level and compare torsional angles to experimental values.
- Hirshfeld surface analysis : Identify weak interactions (C–H···Cl, π-stacking) that may explain discrepancies in packing motifs .
Q. What strategies are effective for impurity profiling in batch synthesis?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor degradation products via LC-MS.
- High-resolution MS : Identify impurities using Q-TOF instruments (mass accuracy <2 ppm). Compare fragmentation patterns to databases (e.g., mzCloud).
- EP compliance : Use certified reference materials (e.g., methylphenidate hydrochloride impurities) to calibrate detection thresholds .
Q. How can researchers design stability studies under physiological conditions?
- Methodological Answer :
- pH-dependent stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Sample at 0, 24, 48, and 72 hours for HPLC analysis.
- Plasma stability : Add compound to rat plasma (1 mg/mL) and centrifuge at intervals. Quantify degradation via LC-MS/MS, referencing nitric oxide assay protocols .
- Light exposure : Use ICH Q1B guidelines to assess photostability under UV/visible light.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
